Ethyl 3-hydroxyisoxazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

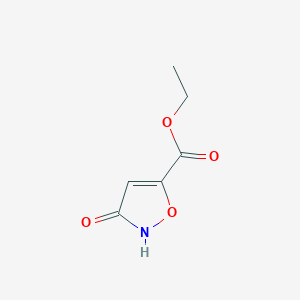

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-2-10-6(9)4-3-5(8)7-11-4/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLREFHTUZESDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599489 | |

| Record name | Ethyl 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13626-61-4 | |

| Record name | Ethyl 2,3-dihydro-3-oxo-5-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13626-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-hydroxyisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-hydroxyisoxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific ethyl ester, this guide outlines a highly probable synthetic route and presents predicted characterization data based on its closely related methyl analog and similar chemical structures.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their utility stems from their diverse biological activities and their role as versatile synthetic intermediates. This compound, in particular, is a valuable building block for the synthesis of more complex molecules, including potential drug candidates. Its structure, featuring a reactive hydroxyl group and an ester moiety, allows for a variety of chemical modifications. The methyl analog, Mthis compound, is a known intermediate in the synthesis of tetracycline antibiotics and other biologically active compounds, highlighting the potential of this class of molecules.[1][2]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process commencing with the nitrosation of diethyl malonate to form diethyl (hydroxyimino)malonate, followed by a cyclization reaction. A similar strategy has been noted for the synthesis of related isoxazole derivatives.[3][4]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of Diethyl (hydroxyimino)malonate

This procedure is adapted from established methods for the nitrosation of malonic esters.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve diethyl malonate in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.

-

Addition of Sodium Nitrite: Slowly add a solution of sodium nitrite in water via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Workup: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to yield crude Diethyl (hydroxyimino)malonate, which can be purified further by column chromatography or recrystallization.

Step 2: Synthesis of this compound

This cyclization step is based on general procedures for the formation of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine.[3]

-

Reaction Setup: In a round-bottom flask, dissolve the Diethyl (hydroxyimino)malonate from Step 1 in a suitable solvent such as ethanol.

-

Addition of Base and Hydroxylamine: Add a solution of sodium ethoxide in ethanol, followed by the addition of hydroxylamine hydrochloride.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl).

-

Isolation and Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the final product, this compound.

Characterization of this compound

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₆H₇NO₄ |

| Molecular Weight | 157.12 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | Lower than the methyl analog (160-163 °C) |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Triplet | 3H | -OCH₂CH ₃ |

| ~4.35 | Quartet | 2H | -OCH ₂CH₃ |

| ~6.50 | Singlet | 1H | Isoxazole C4-H |

| ~10-12 | Broad Singlet | 1H | Isoxazole OH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~62 | -OC H₂CH₃ |

| ~98 | Isoxazole C 4 |

| ~158 | Ester C =O |

| ~160 | Isoxazole C 5 |

| ~168 | Isoxazole C 3-OH |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-2800 (broad) | O-H stretch (hydroxyl) |

| ~2980 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1620 | C=N stretch (isoxazole ring) |

| ~1570 | C=C stretch (isoxazole ring) |

| ~1250 | C-O stretch (ester) |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 157 | [M]⁺ (Molecular ion) |

| 112 | [M - OEt]⁺ |

| 84 | [M - CO₂Et]⁺ |

Applications in Drug Development

The structural motifs present in this compound make it a valuable precursor in the synthesis of a wide range of biologically active molecules. The isoxazole ring is a known pharmacophore in many approved drugs, exhibiting anti-inflammatory, analgesic, and antimicrobial properties. The hydroxyl and ester groups provide convenient handles for further chemical modifications, allowing for the generation of libraries of compounds for high-throughput screening in drug discovery programs. The methyl analog's role in the synthesis of antibiotics suggests that this compound could also be a key intermediate for novel antibacterial agents.[1][6]

Conclusion

This technical guide provides a detailed overview of a highly probable synthetic route and predicted characterization data for this compound. The outlined experimental protocols offer a practical approach for its synthesis in a laboratory setting. The predicted spectroscopic data serves as a valuable reference for its characterization. The potential applications of this compound in drug development underscore the importance of further research into its synthesis and biological evaluation.

References

- 1. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chemimpex.com [chemimpex.com]

- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl 2-(hydroxyimino)malonate | 42937-74-6 | Benchchem [benchchem.com]

- 6. organic chemistry - Reaction of amines with diethyl oxalate (Hofmann amine separation method) - Chemistry Stack Exchange [chemistry.stackexchange.com]

Ethyl 3-hydroxyisoxazole-5-carboxylate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of Ethyl 3-hydroxyisoxazole-5-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to its structural motifs, this molecule and its analogs are recognized as valuable building blocks in the development of novel therapeutic agents. This document summarizes its known properties, provides a representative experimental protocol for the synthesis of the isoxazole core, and visualizes the synthetic workflow.

Core Chemical Properties and Structure

This compound, identified by the CAS number 13626-61-4, possesses a pentatomic isoxazole ring substituted with a hydroxyl group at the 3-position and an ethyl carboxylate group at the 5-position. The presence of the enol-like hydroxyl group and the ester functionality makes it a versatile intermediate for further chemical modifications.

The structural representation of this compound is as follows:

Structure:

Quantitative Chemical Data

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some physical properties have been reported, a comprehensive experimental dataset is not widely available in the public domain.

| Property | Value |

| Molecular Formula | C₆H₇NO₄ |

| Molecular Weight | 157.12 g/mol |

| CAS Number | 13626-61-4 |

| Melting Point | 126-130 °C[1] |

| Boiling Point | Data not available |

| Solubility | Data not available |

| pKa | Data not available |

Experimental Protocols: Synthesis of the Isoxazole Ring

Representative Synthesis of a 5-substituted Isoxazole-3-ol from an Alkyne

This protocol describes a general procedure that could be adapted for the synthesis of this compound, likely starting from ethyl propiolate.

Materials:

-

Ethyl propiolate

-

A suitable precursor for the nitrile oxide (e.g., an oxime)

-

Dehydrating agent/oxidant for in-situ generation of nitrile oxide (e.g., N-Chlorosuccinimide, NCS, and a base)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Base (e.g., Triethylamine)

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the oxime precursor in the chosen anhydrous solvent.

-

In-situ Generation of Nitrile Oxide: To the solution, add the base (e.g., triethylamine) followed by the slow, portion-wise addition of the dehydrating/oxidizing agent (e.g., NCS) at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until the formation of the nitrile oxide is complete, which can be monitored by thin-layer chromatography (TLC).

-

Cycloaddition: To the freshly generated nitrile oxide solution, add the alkyne (e.g., ethyl propiolate) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated, and the progress of the cycloaddition is monitored by TLC or other suitable analytical techniques (e.g., GC-MS, LC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired ethyl 3-substituted-isoxazole-5-carboxylate. The hydroxyl group at the 3-position can be introduced from a suitable nitrile oxide precursor or through subsequent chemical transformation.

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of an isoxazole derivative via a 1,3-dipolar cycloaddition reaction, a common method for constructing the isoxazole ring system.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided synthetic protocol is a general representation and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.

References

Spectroscopic and Synthetic Profile of 3-Hydroxyisoxazole-5-Carboxylate Esters: A Technical Guide

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that are integral to numerous biologically active molecules and natural products. Their versatile chemical nature makes them valuable building blocks in medicinal chemistry and drug discovery. This technical guide provides a summary of the spectroscopic data for Methyl 3-hydroxyisoxazole-5-carboxylate and outlines a general experimental workflow for the synthesis and characterization of such compounds.

Spectroscopic Data of Mthis compound

The following tables summarize the key spectroscopic data for Mthis compound.

Table 1: NMR Spectroscopic Data for Mthis compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H NMR | - | 3.92 | s | -OCH₃ |

| 4.05 | s | -OCH₃ | ||

| 4.15 | br s | -NH₂ | ||

| ¹³C NMR | CDCl₃ | 51.9 | - | -OCH₃ |

| 57.5 | - | -OCH₃ | ||

| 125.6 | - | Isoxazole C4 | ||

| 138.4 | - | Isoxazole C5 | ||

| 159.1 | - | Isoxazole C3 | ||

| 164.5 | - | C=O |

Note: The provided ¹H NMR data appears to be for a derivative, Methyl 4-amino-3-methoxyisoxazole-5-carboxylate, as indicated by the presence of an amino group signal. Specific ¹H NMR data for the parent Mthis compound was not available.

Table 2: Infrared (IR) Spectroscopic Data for Mthis compound

| Technique | Wavenumber (cm⁻¹) | Intensity | Assignment |

| KBr Pellet | 3150 | - | N-H Stretch |

| 3062 | - | C-H Aromatic Stretch | |

| 2203 | - | C≡N Stretch (impurity or derivative) | |

| 1673 | - | C=O Stretch (Ester) | |

| 1474 | - | C=C Aromatic Stretch | |

| 1376 | - | C-H Bend | |

| 1259 | - | C-O Stretch | |

| 769, 695 | - | Aromatic C-H Bending |

Note: The IR data presented is from a study on a related isoxazole derivative and may not perfectly correspond to Mthis compound. The presence of a nitrile peak suggests the data may be from a synthetic precursor or a different derivative.

Table 3: Mass Spectrometry (MS) Data for Mthis compound

| Technique | m/z | Assignment |

| ESI⁺ | 195.0373 | [M+Na]⁺ (for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate) |

Note: The available mass spectrometry data is for a derivative. The expected [M+H]⁺ for this compound would be approximately 158.04 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 3-hydroxyisoxazole-5-carboxylate esters. These are based on established methods for similar compounds and should be adapted and optimized for specific substrates and scales.

General Synthesis of 3-Hydroxyisoxazole-5-carboxylate Esters

A common route to this class of compounds involves the cycloaddition reaction between a β-ketoester and hydroxylamine.

Materials:

-

Appropriate β-ketoester (e.g., diethyl 1,3-acetonedicarboxylate)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., sodium acetate, sodium hydroxide)

-

Solvent (e.g., ethanol, water)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the β-ketoester in a suitable solvent such as ethanol.

-

In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with an equivalent amount of base (e.g., sodium acetate in water or sodium ethoxide in ethanol).

-

Add the hydroxylamine solution to the β-ketoester solution dropwise at room temperature or with cooling, depending on the reactivity.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture if necessary and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on an FT-IR spectrometer.

-

Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

-

Liquid samples can be analyzed as thin films between salt plates.

-

Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a target organic molecule like this compound.

Caption: General workflow for the synthesis and characterization of an organic compound.

This guide provides a foundational understanding of the spectroscopic characteristics and synthetic approaches for 3-hydroxyisoxazole-5-carboxylate esters. Researchers are encouraged to consult primary literature for specific applications and detailed experimental conditions.

CAS number and molecular formula of Ethyl 3-hydroxyisoxazole-5-carboxylate

Executive Summary

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in Ethyl 3-hydroxyisoxazole-5-carboxylate. Due to the limited direct commercial and experimental data available for the ethyl ester, this document focuses on the closely related and well-documented analogue, Mthis compound (CAS Number: 10068-07-2). The properties and synthetic routes of the methyl ester provide a strong foundation for understanding and working with its ethyl counterpart. This guide covers the fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry and drug discovery.

Chemical Identification and Properties

Table 1: Physicochemical Properties of Mthis compound (CAS: 10068-07-2)

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₄ | [1][2][3] |

| Molecular Weight | 143.10 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 160-163 °C | [1][4] |

| Boiling Point | 261.15 °C (estimated) | [1] |

| Solubility | Soluble in Chloroform, Ethanol, Ether, Ethyl Acetate, Methanol | [1] |

For This compound , the anticipated molecular formula would be C₆H₇NO₄ , with a corresponding increase in molecular weight to 157.12 g/mol . Other physical properties are expected to be similar to the methyl ester.

Synthesis and Experimental Protocols

The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or an alkene. A plausible and documented synthetic pathway for the methyl ester, which can be adapted for the ethyl ester, is provided below.

Synthesis of Mthis compound

A key synthesis route is described in the Journal of Medicinal Chemistry.[1][5] While the full experimental details from this specific paper are not provided in the search results, a general procedure for the synthesis of similar isoxazoles involves the reaction of a β-ketoester with hydroxylamine.

Conceptual Experimental Workflow:

References

Biological activity of Ethyl 3-hydroxyisoxazole-5-carboxylate derivatives

An In-depth Technical Guide on the Biological Activity of Ethyl 3-hydroxyisoxazole-5-carboxylate Derivatives

Introduction

The isoxazole nucleus is a prominent five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] Derivatives built upon this core structure are found in several commercial drugs, including the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin.[1][3] this compound and its related methyl ester, Mthis compound, serve as versatile intermediates in the synthesis of more complex, biologically active molecules.[4][5] These compounds are valuable building blocks for developing novel therapeutic agents, with research highlighting their potential in creating drugs for neurological disorders and anti-inflammatory applications.[5] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of various derivatives of this compound, aimed at researchers and professionals in drug development.

Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives can be achieved through several routes, with 1,3-dipolar cycloaddition being a common and valuable method for constructing the five-membered ring.[1][6] A prevalent strategy involves the reaction of chalcones with hydroxylamine hydrochloride.[7][8] Another key method is the coupling reaction between an isoxazole-carboxylic acid core and various amines to form isoxazole-carboxamide derivatives. This is often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and catalysts such as 4-Dimethylaminopyridine (DMAP).[9]

Below is a generalized workflow for the synthesis of isoxazole-carboxamide derivatives.

Caption: Generalized synthesis workflow for Isoxazole-Carboxamide derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects.

Anticancer Activity

The isoxazole ring is a core structure in many anticancer agents.[9] Various derivatives have been synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines. For instance, isoxazole-based carboxamides, ureates, and hydrazones have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis.[10]

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2d | HeLa (Cervical) | IC₅₀ | 15.48 µg/mL | [9] |

| 2d | Hep3B (Liver) | IC₅₀ | ~23 µg/mL | [9] |

| 2e | Hep3B (Liver) | IC₅₀ | ~23 µg/mL | [9] |

| 2a | MCF-7 (Breast) | IC₅₀ | 39.80 µg/mL | [9] |

| 8 | HepG2 (Liver) | IC₅₀ | 0.84 µM | [10] |

| 10a | HepG2 (Liver) | IC₅₀ | 0.79 µM | [10] |

| 10c | HepG2 (Liver) | IC₅₀ | 0.69 µM | [10] |

| Sorafenib (Ref.) | HepG2 (Liver) | IC₅₀ | 3.99 µM | [10] |

| 3c | HL-60(TB) (Leukemia) | % Growth Inhibition | >70 | [10] |

| Compound 26 | PC3 (Prostate) | Selectivity vs PNT1a | Comparable to 5-FU |[11] |

The logical workflow for screening potential anticancer compounds is depicted below.

Caption: Logical workflow for in-vitro anticancer drug screening.

Antimicrobial Activity

Isoxazole derivatives have demonstrated considerable efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][12] The antimicrobial activity is often enhanced by the presence of specific substituents on the phenyl rings attached to the isoxazole core.[6]

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound ID | Microorganism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Unnamed | S. aureus | MIC | 7.5 mg/mL | [12] |

| Unnamed | B. subtilis | MIC | 6.6 mg/mL | [12] |

| Unnamed | P. aeruginosa | MIC | 8.9 mg/mL | [12] |

| Unnamed | S. pyogenes | MIC | 6.1 mg/mL | [12] |

| PUB9 | S. aureus | MIC | >1000x lower than others | [13] |

| PUB9 | Biofilm-forming cells | % Reduction | >90% | [13] |

| PUB10 | Biofilm-forming cells | % Reduction | >90% |[13] |

Anti-inflammatory Activity

Certain isoxazole derivatives show significant anti-inflammatory properties, with some compounds exhibiting potency comparable to standard drugs like indomethacin.[14] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[3][8]

Table 3: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound ID | Assay | Time Point | % Inhibition of Edema | Reference |

|---|---|---|---|---|

| 4e | Carrageenan-induced paw edema | 1 hr | 75% | [14] |

| 4f | Carrageenan-induced paw edema | 1 hr | 75% | [14] |

| 3e | Carrageenan-induced paw edema | - | Comparable to Indomethacin | [14] |

| 3g | Carrageenan-induced paw edema | - | Comparable to Indomethacin | [14] |

| 5b | Carrageenan-induced paw edema | 3 hr | 76.71% | [8] |

| 5c | Carrageenan-induced paw edema | 3 hr | 75.56% | [8] |

| 5d | Carrageenan-induced paw edema | 3 hr | 72.32% | [8] |

| Diclofenac (Ref.) | Carrageenan-induced paw edema | 3 hr | 73.62% |[8] |

The role of isoxazole derivatives in inhibiting the COX-2 enzyme, a key mediator of inflammation, is illustrated below.

Caption: Inhibition of the COX-2 pathway by Isoxazole derivatives.

Antioxidant Activity

Several isoxazole-carboxamide derivatives have been evaluated for their ability to scavenge free radicals, a key component of antioxidant activity.[7][9] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for this evaluation.

Table 4: Antioxidant Activity of Isoxazole Derivatives

| Compound ID | Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2a | DPPH | IC₅₀ | 7.8 ± 1.21 µg/mL | [9] |

| 2c | DPPH | IC₅₀ | 56.1 µg/mL | [9] |

| 2e | DPPH | IC₅₀ | 67.6 µg/mL | [9] |

| 2g | DPPH | IC₅₀ | 51.2 µg/mL | [9] |

| Trolox (Ref.) | DPPH | IC₅₀ | 2.75 µg/mL |[9] |

Enzyme Inhibition

Beyond COX enzymes, isoxazole derivatives have been identified as inhibitors of other important enzymes, such as carbonic anhydrase (CA) and histone deacetylase 6 (HDAC6).[15][16]

Table 5: Enzyme Inhibitory Activity of Isoxazole Derivatives

| Compound ID | Target Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| AC2 | Carbonic Anhydrase | IC₅₀ | 112.3 ± 1.6 µM | [15] |

| AC3 | Carbonic Anhydrase | IC₅₀ | 228.4 ± 2.3 µM | [15] |

| Acetazolamide (Ref.) | Carbonic Anhydrase | IC₅₀ | 18.6 ± 0.5 µM | [15] |

| 23 | HDAC6 | IC₅₀ | 0.7 µM | [16] |

| 17 | HDAC6 | IC₅₀ | 1.3 µM | [16] |

| 25 | HDAC6 | IC₅₀ | 1.5 µM | [16] |

| Trichostatin A (Ref.) | HDAC6 | IC₅₀ | 0.026 µM |[16] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols used to evaluate the biological activities of isoxazole derivatives.

General Synthesis of Isoxazole-Carboxamides

A solution of the starting isoxazole-carboxylic acid (e.g., 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, 1.5 mmol) in dichloromethane is treated with DMAP (0.3 mmol) and EDC (1.8 mmol).[9] The mixture is stirred at room temperature for 30 minutes under a nitrogen atmosphere.[9] Subsequently, the appropriate aniline derivative (1.8 mmol) is added, and the reaction is stirred for 24-48 hours.[9] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane and extracted with 1% NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, and the solvent is evaporated. The final product is purified by flash chromatography or crystallization.[9]

Anticancer Activity: Cytotoxicity (MTT) Assay

Cancer cells (e.g., HeLa, MCF-7, Hep3B) are seeded in 96-well plates and incubated to allow for attachment. The cells are then treated with various concentrations of the synthesized isoxazole derivatives for a specified period (e.g., 24-48 hours). Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Anticancer Activity: Apoptosis Assay

Apoptosis can be evaluated using Annexin V and Propidium Iodide (PI) staining.[9] Cells are treated with the test compounds for a set duration. After treatment, cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension. The samples are then analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[9]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a microdilution method.[12] Bacterial or fungal colonies are diluted, typically in a 1:10 ratio, and incubated in microtiter plates.[12] A serial dilution of the test compounds is added to the wells containing the microbial suspension. The plates are incubated for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The anti-inflammatory activity is assessed by inducing edema in the hind paw of rats by injecting a carrageenan solution.[8][14] The test compounds or a reference drug (e.g., indomethacin, diclofenac) are administered orally at a specific dose (e.g., 100 mg/kg) prior to the carrageenan injection.[14] The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 5 hours) after the injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.[8]

Antioxidant Activity: DPPH Free Radical Scavenging Assay

The antioxidant capacity of the compounds is determined by their ability to scavenge the stable DPPH free radical.[7][9] A solution of the test compound at various concentrations is mixed with a DPPH solution. The mixture is incubated in the dark at room temperature. The absorbance of the solution is measured spectrophotometrically. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the compound). The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[9]

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. ijcrt.org [ijcrt.org]

- 3. researchgate.net [researchgate.net]

- 4. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemimpex.com [chemimpex.com]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. imedpub.com [imedpub.com]

- 13. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 15. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iris.unimore.it [iris.unimore.it]

Ethyl 3-hydroxyisoxazole-5-carboxylate: A Core Precursor in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutic agents. Among the various isoxazole-containing building blocks, Ethyl 3-hydroxyisoxazole-5-carboxylate serves as a key precursor in the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role in the development of new drugs, with a particular focus on modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

Physicochemical and Spectral Data

While specific experimental data for this compound is not extensively reported in publicly available literature, the properties of its closely related analog, Mthis compound, are well-documented and provide a reliable reference.

Table 1: Physicochemical Properties of Mthis compound

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₄ | [1][2] |

| Molecular Weight | 143.10 g/mol | [1][3] |

| Melting Point | 160-163 °C | [1][2] |

| Appearance | Light yellow powder | [1][2] |

| Solubility | Chloroform, Ethanol, Ether, Ethyl Acetate, Methanol | [1] |

Table 2: Spectral Data for Mthis compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Data not readily available in searched sources. | |

| ¹³C NMR | Data not readily available in searched sources. | |

| IR | Data not readily available in searched sources. | |

| Mass Spec | Data not readily available in searched sources. |

Note: The lack of readily available spectral data for the ethyl ester highlights a gap in the current scientific literature.

Synthesis of this compound: An Adapted Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the well-established synthesis of other substituted isoxazole esters, such as ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, a reliable synthetic route can be proposed.[4] The following is an adapted, multi-step procedure.

Step 1: Formation of an Enamine Intermediate

This step involves the reaction of a β-ketoester with a secondary amine to form an enamine. For the synthesis of the title compound, ethyl acetoacetate would be the appropriate starting β-ketoester.

-

Reactants: Ethyl acetoacetate, Pyrrolidine, Benzene (solvent).

-

Procedure:

-

Dissolve equimolar amounts of ethyl acetoacetate and pyrrolidine in benzene.

-

Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Reflux the mixture until the theoretical amount of water is collected.

-

Remove the benzene solvent under reduced pressure using a rotary evaporator to yield the crude ethyl β-pyrrolidinocrotonate. This intermediate can often be used in the next step without further purification.

-

Step 2: 1,3-Dipolar Cycloaddition to Form the Isoxazole Ring

This key step involves the reaction of the enamine with a nitrile oxide precursor, followed by dehydration to form the isoxazole ring.

-

Reactants: Ethyl β-pyrrolidinocrotonate, a suitable primary nitro compound (e.g., nitroethane), Triethylamine, Phosphorus oxychloride, Chloroform (solvent).

-

Procedure:

-

Dissolve the crude ethyl β-pyrrolidinocrotonate, the primary nitro compound, and triethylamine in chloroform in a three-necked flask equipped with a dropping funnel.

-

Cool the flask in an ice bath under a nitrogen atmosphere.

-

Slowly add a solution of phosphorus oxychloride in chloroform to the stirred reaction mixture.

-

After the addition is complete, pour the reaction mixture into cold water and separate the chloroform layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, aqueous sodium hydroxide, and brine.

-

Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain the desired ethyl isoxazole carboxylate derivative.

-

Disclaimer: This is a proposed synthetic protocol adapted from established methods for similar compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions.

Visualization of the Synthetic Workflow

Application in Medicinal Chemistry: Modulation of the AMPA Receptor

Derivatives of this compound are of significant interest as modulators of the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[5] The AMPA receptor is a ligand-gated ion channel that, upon binding to the neurotransmitter glutamate, allows the influx of sodium and calcium ions, leading to neuronal depolarization.[6][7]

Positive allosteric modulators (PAMs) of the AMPA receptor are compounds that bind to a site on the receptor distinct from the glutamate-binding site.[5] This binding enhances the receptor's response to glutamate, typically by slowing the deactivation or desensitization of the channel.[8] This enhanced signaling has been shown to have potential therapeutic benefits in conditions associated with cognitive deficits, such as Alzheimer's disease and depression.[5]

The isoxazole core, and specifically derivatives that can be synthesized from this compound, has been identified as a promising scaffold for the development of AMPA receptor PAMs.[5]

Signaling Pathway of AMPA Receptor Modulation

The following diagram illustrates the general mechanism of AMPA receptor activation and its positive allosteric modulation.

References

- 1. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 [chemicalbook.com]

- 2. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-羟基异噁唑-5-甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AMPA receptor - Wikipedia [en.wikipedia.org]

- 8. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the reactivity and stability of the isoxazole ring, specifically when incorporated into carboxylate ester frameworks. This five-membered heterocycle, a common motif in pharmacologically active compounds, exhibits a delicate balance between stability and controlled reactivity, making it a versatile tool in medicinal chemistry. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal transformations, and visualizes reaction pathways to facilitate a deeper understanding of isoxazole chemistry.

Core Concepts: Stability Profile

The isoxazole ring is generally considered a stable aromatic system, resistant to many common reagents. However, the presence of a carboxylate ester functionality and the substitution pattern on the ring can significantly influence its susceptibility to degradation. The stability is notably dependent on pH and temperature.

A key study on the isoxazole-containing drug Leflunomide provides valuable insights into the hydrolytic stability of the isoxazole ring. The ring's opening is significantly influenced by pH and temperature, with increased lability under basic conditions and at higher temperatures.

Table 1: pH and Temperature Stability of the Isoxazole Ring in Leflunomide

| pH | Temperature (°C) | Half-life (t½) (hours) |

| 4.0 | 25 | Stable |

| 7.4 | 25 | Stable |

| 10.0 | 25 | 6.0 |

| 4.0 | 37 | Stable |

| 7.4 | 37 | 7.4 |

| 10.0 | 37 | 1.2 |

Data extracted from a study on the in vitro metabolism of Leflunomide.

Key Reactivities of the Isoxazole Ring in Carboxylate Esters

The isoxazole ring in carboxylate esters can undergo a variety of transformations, primarily involving ring opening or rearrangement. These reactions are often triggered by specific reagents or energy sources, allowing for controlled manipulation of the molecular scaffold.

Ring Opening Reactions

The N-O bond in the isoxazole ring is its Achilles' heel, susceptible to cleavage under various conditions, leading to a diverse array of products.

Catalytic hydrogenation is a common method for the reductive cleavage of the isoxazole ring. This reaction typically yields β-enamino-ketoesters. A domino process involving deoxygenation followed by reductive ring opening has been observed in some cases.

Experimental Protocol: Hydrogenation of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate

-

Materials: Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, Palladium on charcoal (10 mol%), Ethanol.

-

Procedure: A suspension of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate and 10 mol% of palladium on charcoal in ethanol is stirred at ambient temperature under a hydrogen atmosphere (1 atm). The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding ethyl (Z)-2-amino-4-oxo-2-pentanoate.[1]

Strong bases can induce the cleavage of the isoxazole ring, particularly when activated by electron-withdrawing groups. This reactivity is crucial in the context of prodrug activation, where an isoxazole ester might be designed to release an active carboxylic acid metabolite under physiological conditions.

Experimental Protocol: Base-Mediated Hydrolysis of an Isoxazole Ester (General Procedure)

-

Materials: Isoxazole ester, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.

-

Procedure: To a solution of the isoxazole ester in a mixture of THF and water, an aqueous solution of LiOH or NaOH is added. The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.

-

Work-up: After the starting material is consumed, the reaction mixture is acidified with a dilute acid (e.g., 10% citric acid or dilute HCl). The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid.

Rearrangement Reactions

Under specific energetic conditions, the isoxazole ring can rearrange to its more stable isomer, the oxazole ring. This transformation can be induced by heat, light, or chemical reagents.

UV irradiation can promote the rearrangement of isoxazoles to oxazoles. This photoisomerization proceeds through a transient azirine intermediate. Continuous flow photochemical reactors have been shown to be highly efficient for this transformation.

Experimental Protocol: Photochemical Isoxazole to Oxazole Rearrangement in a Continuous Flow Reactor

-

Apparatus: A continuous flow photochemical reactor (e.g., Vapourtec UV150) equipped with a medium-pressure mercury lamp and appropriate filters (to block wavelengths above 400 nm).

-

Procedure: A solution of the substituted isoxazole in a suitable solvent (e.g., acetonitrile) at a concentration of 10-15 mM is pumped through the reactor. The flow rate is adjusted to achieve the desired residence time (typically around 20 minutes). The reaction temperature is maintained between 25-45 °C.

-

Work-up: The output from the reactor is collected, and the solvent is removed under reduced pressure. The resulting crude product is then purified by chromatography to isolate the corresponding oxazole.

Certain substituted isoxazoles can undergo rearrangement to oxazoles under basic conditions. This transformation is believed to proceed through a different mechanism than the photochemical route, often involving a ring-opened intermediate.

Synthesis of Isoxazole Carboxylate Esters

The construction of the isoxazole carboxylate core can be achieved through several synthetic strategies. A common and efficient method is the [3+2] cycloaddition of a nitrile oxide with an alkyne bearing an ester group.

Experimental Protocol: Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate

-

Materials: Propargyl benzoate, Ethyl nitroacetate, Sodium hydroxide (NaOH), Water, Ethanol.

-

Procedure: A solution of NaOH (4.24 M, 0.170 mmol) is added to a mixture of propargyl benzoate (1.70 mmol), ethyl nitroacetate (4.24 mmol), water, and ethanol. The mixture is vigorously stirred in a sealed tube at 60 °C for 16 hours.

-

Work-up: The reaction mixture is concentrated, and the residue is subjected to flash chromatography on silica gel to afford the desired isoxazole product.[1]

Conclusion

The isoxazole ring in carboxylate esters presents a fascinating dichotomy of stability and reactivity. While generally robust, it can be selectively cleaved or rearranged under specific conditions. This controlled lability is a powerful tool in drug design, enabling the development of prodrugs and facilitating the synthesis of diverse molecular architectures. A thorough understanding of the factors governing the stability and reactivity of this heterocyclic system is paramount for its effective utilization in the development of new chemical entities. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of isoxazole carboxylate esters.

References

The Dynamic Equilibrium of 3-Hydroxyisoxazoles: An In-depth Technical Guide to Tautomerism

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyisoxazole core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. Its therapeutic potential is intrinsically linked to its fascinating tautomeric properties. This guide delves into the core principles of 3-hydroxyisoxazole tautomerism, providing a comprehensive overview of its characterization, the factors influencing the equilibrium, and its implications in drug design.

The Tautomeric Landscape of 3-Hydroxyisoxazoles

3-Hydroxyisoxazole and its derivatives primarily exist in a dynamic equilibrium between two tautomeric forms: the aromatic 3-hydroxyisoxazole (enol form) and the non-aromatic isoxazol-3(2H)-one (keto form). This keto-enol tautomerism is a prototropic tautomerism, involving the migration of a proton and the rearrangement of pi-electrons.

Theoretical and experimental studies have consistently shown that the enol form is the predominant tautomer in solution. This preference is largely attributed to the aromatic stabilization of the isoxazole ring in the enolic form. Quantum-chemical calculations have indicated that the enol form can be more stable than the keto tautomer by approximately 0.5 kcal/mol in an aqueous environment.

The position of this equilibrium is not static and can be influenced by several factors, including the solvent, temperature, and the nature of substituents on the isoxazole ring.

Quantitative Analysis of Tautomeric Ratios

A precise understanding of the tautomeric equilibrium requires quantitative data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the ratio of tautomers in solution. By integrating the signals corresponding to specific protons or carbons unique to each tautomer, the equilibrium constant (KT = [enol]/[keto]) can be calculated.

While a comprehensive experimental dataset for a wide range of 3-hydroxyisoxazole derivatives is not centrally available in the literature, the following table summarizes the general trends and provides illustrative data based on studies of related β-dicarbonyl compounds, which exhibit similar tautomeric behavior.

| Compound/Derivative | Solvent | Temperature (°C) | % Enol Form | % Keto Form | KT ([enol]/[keto]) | Reference |

| 3-Hydroxyisoxazole (General) | Non-polar (e.g., Chloroform) | 25 | High | Low | > 1 | General Observation |

| 3-Hydroxyisoxazole (General) | Polar Aprotic (e.g., DMSO) | 25 | Lower than in non-polar | Higher than in non-polar | < KT in non-polar | General Observation |

| 3-Hydroxyisoxazole (General) | Polar Protic (e.g., Methanol) | 25 | Varies | Varies | Solvent Dependent | General Observation |

| Phenylpyruvic Acid | DMSO-d6 | 25 | 93.5 | 6.5 | 14.38 | |

| Phenylpyruvic Acid | DMSO-d6 | 50 | 90.1 | 9.9 | 9.10 | |

| Phenylpyruvic Acid | DMSO-d6 | 75 | 86.9 | 13.1 | 6.63 | |

| Phenylpyruvic Acid | DMSO-d6 | 100 | 83.8 | 16.2 | 5.17 |

Note: The data for phenylpyruvic acid is included to illustrate the quantifiable effects of temperature on a keto-enol equilibrium. It is expected that 3-hydroxyisoxazoles would exhibit a similar trend, with the equilibrium shifting towards the keto form at higher temperatures.

Experimental Protocols for Tautomer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Ratio Determination

NMR spectroscopy is the primary technique for the quantitative analysis of tautomeric mixtures in solution.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 3-hydroxyisoxazole derivative.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

For quantitative measurements (qNMR), a calibrated internal standard can be added.

-

-

Data Acquisition:

-

Acquire a 1H NMR spectrum at a specific temperature (e.g., 25 °C). For variable temperature studies, allow the sample to equilibrate at each temperature for 5-10 minutes before acquisition.

-

Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

-

Acquire 13C NMR spectra to identify the characteristic signals of the keto and enol forms.

-

-

Data Analysis:

-

Identify distinct and well-resolved signals corresponding to each tautomer. For example, the vinylic proton of the enol form and the methylene protons of the keto form often have characteristic chemical shifts.

-

Carefully integrate the selected signals.

-

Calculate the molar ratio of the tautomers by dividing the integral value of each signal by the number of protons it represents.

-

The percentage of each tautomer and the equilibrium constant (KT) can then be determined.

-

X-ray Crystallography for Solid-State Tautomer Identification

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.

Methodology:

-

Crystal Growth:

-

Grow single crystals of the 3-hydroxyisoxazole derivative suitable for X-ray diffraction. Common methods include:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a dust-free environment.

-

Solvent Diffusion: Create a layered system with a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble. Crystals will form at the interface.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

-

Refine the structural model against the experimental data to determine the precise atomic positions.

-

The location of the proton on either the oxygen (enol form) or the nitrogen (keto form) will unequivocally identify the tautomer present in the crystal lattice.

-

Visualizing the Tautomerism and Biological Context

Tautomeric Equilibrium of 3-Hydroxyisoxazole

The following diagram illustrates the equilibrium between the 3-hydroxyisoxazole (enol) and isoxazol-3(2H)-one (keto) tautomers.

Caption: Tautomeric equilibrium of 3-hydroxyisoxazole.

(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.)

Experimental Workflow for Tautomer Analysis

This workflow outlines the key steps in the experimental characterization of 3-hydroxyisoxazole tautomers.

Caption: Experimental workflow for tautomer analysis.

Signaling Pathway: 3-Hydroxyisoxazole Derivatives as AMPA Receptor Modulators

Derivatives of 3-hydroxyisoxazole, such as the eponymous AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), are potent and selective agonists of the AMPA receptor, a key player in excitatory neurotransmission.

Caption: AMPA receptor signaling pathway.

Signaling Pathway: 3-Hydroxyisoxazole Derivatives as HDAC6 Inhibitors

Certain 3-hydroxyisoxazole derivatives have been identified as inhibitors of Histone Deacetylase 6 (HDAC6), an enzyme involved in various cellular processes, including protein degradation and cell motility.

Caption: HDAC6 inhibition signaling pathway.

Implications for Drug Discovery and Development

The tautomeric equilibrium of 3-hydroxyisoxazoles has profound implications for drug discovery:

-

Receptor Binding: The different tautomers present distinct pharmacophoric features. The enol form, with its hydroxyl group, can act as a hydrogen bond donor, while the keto form presents a carbonyl group as a hydrogen bond acceptor. The dominant tautomer will dictate the primary interactions with the biological target.

-

Physicochemical Properties: Tautomerism influences key drug-like properties such as solubility, lipophilicity (logP), and pKa. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

-

Intellectual Property: Different tautomers can be considered distinct chemical entities, which has implications for patent claims and intellectual property protection.

Conclusion

The tautomerism of 3-hydroxyisoxazoles is a critical aspect of their chemistry and biological activity. A thorough understanding of the factors governing the keto-enol equilibrium is essential for the rational design and development of novel therapeutics based on this versatile scaffold. The application of advanced analytical techniques, particularly NMR spectroscopy and X-ray crystallography, is indispensable for characterizing the tautomeric landscape and informing medicinal chemistry efforts. As research in this area continues, a deeper appreciation of the subtleties of 3-hydroxyisoxazole tautomerism will undoubtedly lead to the discovery of more effective and safer medicines.

Navigating the Acquisition of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Technical Guide for Researchers

For Immediate Release

Part 1: Commercial Availability of Methyl 3-hydroxyisoxazole-5-carboxylate

Mthis compound serves as a readily available precursor for the synthesis of its ethyl ester counterpart. A variety of chemical suppliers offer this compound in differing purities and quantities. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Quantity |

| Sigma-Aldrich | Methyl 3-hydroxy-5-isoxazolecarboxylate | 10068-07-2 | 98% | Inquire |

| TCI America | Mthis compound | 10068-07-2 | >98.0% (GC) | 25g, 250g |

| Chem-Impex | Mthis compound | 10068-07-2 | ≥ 98% (GC) | Inquire |

| Ambeed | Mthis compound | 10068-07-2 | Inquire | Inquire |

| BLD Pharm | Mthis compound | 10068-07-2 | Inquire | Inquire |

| ChemicalBook | METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE | 10068-07-2 | 95%-99.99% | Inquire |

Part 2: Procurement Strategy for this compound

Researchers seeking to obtain this compound have two primary pathways: custom synthesis by a specialized vendor or in-house synthesis via transesterification of the commercially available methyl ester.

Custom Synthesis

For research teams requiring a guaranteed supply of high-purity this compound without dedicating internal resources to synthesis, outsourcing to a custom synthesis provider is a viable option. Several companies specialize in the synthesis of novel and non-commercial compounds.

Table of Potential Custom Synthesis Providers:

| Supplier | Service Highlights |

| Polysciences, Inc. | Specializes in fine and rare chemicals with GMP and cleanroom manufacturing capabilities.[1] |

| Otava Chemicals | Offers custom synthesis of organic molecules with expertise in chemical building blocks and biologically active compounds.[2] |

| Taros Chemicals | Provides custom synthesis from lab to pilot scale with a focus on complex, multi-step synthesis.[3] |

| Biosynth | Expertise in complex organic chemical synthesis, including carbohydrates and nucleosides, from route scouting to GMP manufacture.[4] |

| TCI Chemicals | Offers custom synthesis from lab samples to high-volume manufacturing with experience in a wide range of chemical fields.[5] |

The logical workflow for engaging a custom synthesis provider is outlined in the diagram below.

Caption: Workflow for engaging a custom chemical synthesis service.

In-House Synthesis: Transesterification

A practical and cost-effective approach for laboratories equipped for organic synthesis is the transesterification of Mthis compound. This reaction exchanges the methyl group of the ester with an ethyl group from an ethanol solvent, typically under acidic or basic catalysis.

Transesterification is an equilibrium process where an ester reacts with an alcohol to form a new ester and a new alcohol.[1] To drive the reaction to completion, a large excess of the reactant alcohol (in this case, ethanol) is typically used as the solvent. The reaction can be catalyzed by either a strong acid or a strong base.

-

Acid Catalysis: A strong acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Base Catalysis: A strong base, such as an alkoxide, deprotonates the ethanol, increasing its nucleophilicity for attack on the ester's carbonyl carbon.

The general mechanism for acid-catalyzed transesterification is depicted below.

Caption: Mechanism of acid-catalyzed transesterification.

The following is a general protocol for the transesterification of Mthis compound to this compound. Optimization may be required.

Materials:

-

Mthis compound (1.0 eq)

-

Anhydrous Ethanol (large excess, to be used as solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Dissolve Mthis compound in a large excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.

-

Wash the organic layer with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Conclusion

While this compound is not a commercially available stock item, researchers can procure this valuable building block through either custom synthesis from a specialized chemical vendor or by performing a straightforward transesterification of the readily available Mthis compound. The choice between these two acquisition strategies will depend on the specific needs, resources, and timeline of the research project. This guide provides the necessary information to make an informed decision and proceed with obtaining this compound for further investigation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The outlined procedure is based on the established chemical principles of isoxazole synthesis from acetylenic esters and hydroxylamine.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active compounds. The 3-hydroxyisoxazole moiety is a known bioisostere for a carboxylic acid group and can participate in important hydrogen bonding interactions with biological targets. A reliable and well-documented synthetic protocol is therefore essential for researchers in the field. The following protocol details a representative method for the preparation of this compound.

Reaction Scheme

The synthesis proceeds via the reaction of diethyl acetylenedicarboxylate with hydroxylamine hydrochloride in the presence of a base. The reaction involves the nucleophilic attack of hydroxylamine on one of the ester carbonyl groups of the diethyl acetylenedicarboxylate, followed by cyclization to form the 3-hydroxyisoxazole ring.

Experimental Protocol

Materials and Reagents:

-

Diethyl acetylenedicarboxylate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol (absolute)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 equivalent) and sodium bicarbonate (1.1 equivalents) in absolute ethanol.

-

Addition of Reactant: To the stirring suspension, add diethyl acetylenedicarboxylate (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Data Presentation

| Parameter | Value |

| Reactants | |

| Diethyl acetylenedicarboxylate | 1.0 molar equivalent |

| Hydroxylamine hydrochloride | 1.0 molar equivalent |

| Sodium bicarbonate | 1.1 molar equivalents |

| Reaction Conditions | |

| Solvent | Absolute Ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 4-6 hours |

| Purification | |

| Method | Silica Gel Chromatography |

| Eluent System (suggested) | Ethyl acetate in Hexanes |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

Diethyl acetylenedicarboxylate is a lachrymator and should be handled with care.

-

Hydroxylamine hydrochloride is corrosive and toxic. Avoid inhalation and skin contact.

-

Ethanol is flammable; keep away from open flames and ignition sources.

Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of substituted isoxazoles, a critical heterocyclic scaffold in medicinal chemistry and drug development. The primary focus is on cycloaddition reactions, which offer a versatile and efficient approach to this important class of compounds.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is present in a wide array of pharmaceuticals, agrochemicals, and materials. The isoxazole ring is a valuable pharmacophore due to its ability to participate in hydrogen bonding and other non-covalent interactions, making it a key building block in the design of bioactive molecules. Cycloaddition reactions, particularly the [3+2] cycloaddition of nitrile oxides with alkynes and alkenes, represent the most common and powerful strategy for the construction of the isoxazole core. This document outlines several key methodologies, including classical 1,3-dipolar cycloadditions, copper-catalyzed variants, intramolecular reactions, and green chemistry approaches.

Core Reaction: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkyne or an alkene. The reaction with an alkyne directly yields a substituted isoxazole. Nitrile oxides are unstable intermediates and are therefore generated in situ from various precursors, most commonly aldoximes.

Experimental Protocols

Protocol 1: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles[1]

This protocol describes a convenient one-pot, three-step procedure for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes. The reaction utilizes a copper(I) catalyst to control regioselectivity.

Materials:

-

Aldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

tert-Butanol (t-BuOH)

-

Water

-

Chloramine-T trihydrate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Copper turnings

-

Terminal alkyne

Procedure:

-

To a solution of hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of t-BuOH and water, add the aldehyde (1.0 eq) and sodium hydroxide (1.05 eq).

-

Stir the mixture at ambient temperature for 30 minutes, or until TLC analysis indicates complete formation of the oxime.

-

Add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes.

-

Add CuSO₄·5H₂O (0.03 eq) and a few copper turnings.

-

Add the terminal alkyne (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (typically monitored by TLC).

-

Upon completion, collect the product by filtration.

-

Redissolve the crude product and pass it through a short plug of silica gel for purification.

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles in a Deep Eutectic Solvent (DES)[2]

This method presents a greener alternative using a deep eutectic solvent (choline chloride:urea) in a one-pot, three-step reaction.

Materials:

-

Aldehyde

-

Hydroxylamine

-

Sodium hydroxide (NaOH)

-

Choline chloride:urea (1:2 molar ratio)

-

N-Chlorosuccinimide (NCS)

-

Alkyne

-

Ethyl acetate (AcOEt)

-

Water

Procedure:

-

To a stirred solution of the aldehyde (1.0 eq) in the choline chloride:urea (1:2) deep eutectic solvent, add hydroxylamine (1.0 eq) and sodium hydroxide (1.0 eq).

-

Stir the resulting mixture at 50 °C for one hour.

-

Add N-chlorosuccinimide (1.5 eq) to the mixture and continue stirring at 50 °C for three hours.

-

Add the corresponding alkyne (1.0 eq) and allow the mixture to react for four hours at 50 °C.

-

Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Microwave-Assisted One-Pot Synthesis of 3,4,5-Trisubstituted Isoxazoles[3]

This protocol utilizes microwave irradiation to significantly accelerate a three-component Sonogashira coupling-cycloaddition sequence, leading to 3,4,5-trisubstituted isoxazoles.

Materials:

-

Acid chloride

-

Terminal alkyne

-

Hydroximinoyl chloride

-

Appropriate catalyst for Sonogashira coupling (e.g., Pd catalyst)

-

Base (e.g., triethylamine)

-

Solvent suitable for microwave synthesis

Procedure:

-

In a microwave reactor vessel, combine the acid chloride, terminal alkyne, Sonogashira catalyst, and base in a suitable solvent.

-

Add the hydroximinoyl chloride to the reaction mixture.

-

Seal the vessel and subject it to microwave irradiation at a specified temperature and time (e.g., 30 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

Work up the reaction mixture as appropriate (e.g., filtration, extraction).

-

Purify the product by chromatography.

Protocol 4: Intramolecular Nitrile Oxide Cycloaddition (INOC) for Fused Isoxazoles[4][5]

This protocol is for the synthesis of fused isoxazole ring systems via an intramolecular [3+2] cycloaddition of a nitrile oxide and an alkyne tethered within the same molecule.

Materials:

-

Aldoxime precursor containing an alkyne moiety

-

Dichloromethane (DCM)

-

Aqueous bleach (e.g., sodium hypochlorite solution)

Procedure:

-

Dissolve the aldoxime precursor in a biphasic mixture of dichloromethane and aqueous bleach.

-

Stir the mixture vigorously at room temperature. The nitrile oxide is generated in situ and undergoes immediate intramolecular cycloaddition.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify by chromatography if necessary.

Data Presentation: Comparison of Synthetic Methodologies